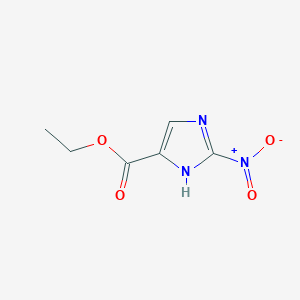

ethyl 2-nitro-1H-imidazole-5-carboxylate

Description

Ethyl 2-nitro-1H-imidazole-5-carboxylate is a nitro-substituted imidazole derivative with the nitro group at the 2-position and an ethyl ester moiety at the 5-position of the heterocyclic ring. This compound is synthesized via nitrosation of ethyl 2-amino-1H-imidazole-5-carboxylate using sodium nitrite (NaNO₂) in acetic acid (AcOH), followed by purification via column chromatography . Its structure is confirmed by ¹H NMR spectroscopy, which shows characteristic peaks for the imidazole ring protons, nitro group, and ethyl ester functionality in CDCl₃ . The compound’s nitro group confers electron-withdrawing properties, influencing its reactivity in further chemical modifications, such as reductions or nucleophilic substitutions.

Properties

Molecular Formula |

C6H7N3O4 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

ethyl 2-nitro-1H-imidazole-5-carboxylate |

InChI |

InChI=1S/C6H7N3O4/c1-2-13-5(10)4-3-7-6(8-4)9(11)12/h3H,2H2,1H3,(H,7,8) |

InChI Key |

JMSJAPVDMIPABT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-nitro-1H-imidazole-5-carboxylate can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 2-position undergoes selective reduction under various conditions, enabling access to amine intermediates for further derivatization.

Key Reduction Pathways

Mechanistic Insight : Reduction generates reactive intermediates (e.g., nitro radicals or amines), which can interact with biological targets like DNA in anaerobic microorganisms.

Nucleophilic Substitution

The nitro group’s electron-withdrawing nature activates the imidazole ring for nucleophilic displacement.

Example Reactions

-

With amines :

Reaction with alkyl/aryl amines in NaOH/EtOH yields substituted imidazoles (e.g., ethyl 2-(methylamino)-1H-imidazole-5-carboxylate). -

With thiols :

Treatment with mercaptoethanol under basic conditions produces thioether derivatives.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives, enabling further functionalization.

Hydrolysis Conditions

Derivatization Example :

-

Hydrolysis with NaOH yields the sodium carboxylate salt.

-

Treatment with oxalyl chloride converts it to 2-nitro-1H-imidazole-5-carbonyl chloride .

-

Reaction with NH₃ produces 2-nitro-1H-imidazole-5-carboxamide (m.p. 222–224°C) .

Condensation and Heterocyclization

The compound participates in cyclization reactions to form fused heterocycles, expanding its utility in medicinal chemistry.

Notable Reaction

Benzimidazole Synthesis :

-

Reactants : Ethyl 4-(methylamino)-3-nitrobenzoate + 3-bromo-4-hydroxy-5-methoxybenzaldehyde.

-

Conditions : Na₂S₂O₄, DMSO, 90°C.

-

Product : 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid .

Mechanism : Sodium dithionite facilitates nitro group reduction, enabling intramolecular cyclization .

Oxidation Reactions

While less common, the nitro group can undergo oxidation under harsh conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, heat | Nitroso derivatives (e.g., 2-nitrosoimidazole) |

| CrO₃ | H₂SO₄, 60°C | Hydroxylamine intermediates |

Stability and Reactivity Considerations

Scientific Research Applications

Ethyl 2-nitro-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-nitro-1H-imidazole-5-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to the inhibition of enzyme activity or the disruption of cellular processes . The ester group can also be hydrolyzed to release the active imidazole moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Comparison of Positional Isomers

Substituted Imidazole Carboxylates

Several structurally related imidazole carboxylates with varying substituents have been reported:

Aryl-Substituted Derivatives

- Ethyl 2-(4-Fluorophenyl)-1,4-Diphenyl-1H-Imidazole-5-Carboxylate (3f) : This derivative features a 4-fluorophenyl group at the 2-position and two phenyl groups at the 1- and 4-positions. It has a melting point of 119–120°C, higher than the target compound, likely due to enhanced crystallinity from aromatic stacking .

Table 2: Physical Properties of Substituted Derivatives

Functional Group Variations

Methyl vs. Ethyl Esters

Complex Derivatives

- Ethyl 5-(1-Methyl-2-Nitro-1H-Imidazole-5-Carboxamido)-1-Methyl-1H-Imidazole-2-Carboxylate : This bis-imidazole derivative contains an amide linker, enabling conjugation with biomolecules for targeted drug delivery .

Biological Activity

Ethyl 2-nitro-1H-imidazole-5-carboxylate is a compound that belongs to the nitroimidazole family, which is known for its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group at the 2-position and a carboxylate group at the 5-position of the imidazole ring. This specific arrangement is crucial for its biological activity, as it influences both the compound's reactivity and its interaction with biological targets.

The biological activity of nitroimidazoles, including this compound, is primarily attributed to their ability to undergo reductive bioactivation. This process generates reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial effects. The nitro group is essential for this mechanism, as it is reduced by nitroreductases present in anaerobic bacteria and certain parasites, resulting in cytotoxic metabolites that bind to DNA and other critical biomolecules .

In Vitro Studies

Research has demonstrated that various nitroimidazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli strains, showcasing inhibition zones indicative of effective antimicrobial action .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 30 |

| This compound | E. coli | 25 |

Case Studies

In a comparative study involving various nitroimidazoles, this compound was found to possess notable antibacterial activity, particularly against strains resistant to conventional antibiotics. The compound demonstrated efficacy in inhibiting bacterial growth through mechanisms similar to those observed in established drugs like metronidazole .

Antiparasitic Activity

Beyond its antibacterial properties, this compound has shown promise in antiparasitic applications. Nitroimidazoles are well-documented for their effectiveness against protozoan infections such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves the formation of free radicals upon reduction of the nitro group, which then disrupts essential metabolic pathways in parasites .

Toxicity and Safety Profile

While nitroimidazoles are generally considered safe for therapeutic use, their potential toxicity must be assessed. Studies indicate that while some derivatives exhibit low cytotoxicity towards mammalian cells, further research is necessary to fully understand the safety profile of this compound in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-nitro-1H-imidazole-5-carboxylate, and how can reaction intermediates be optimized?

- Methodological Answer : The compound can be synthesized via nitration of ethyl 1H-imidazole-5-carboxylate derivatives. Key intermediates, such as ethyl 4-nitro-1H-imidazole-5-carboxylate, require careful control of nitration conditions (e.g., nitric acid concentration and temperature) to avoid over-nitration . Optimization can involve monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry based on spectroscopic validation (e.g., H NMR) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (≥98% purity threshold) and spectroscopic techniques:

- NMR : Confirm nitro group positioning via H and C NMR chemical shifts (e.g., nitro group deshielding effects) .

- Mass spectrometry : Validate molecular weight using electrospray ionization (ESI-MS) .

- X-ray crystallography : Resolve ambiguities in nitro-imidazole ring conformation using single-crystal diffraction data (e.g., CCDC deposition protocols) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitro-imidazoles may release toxic vapors under heating .

- Storage : Keep in airtight containers away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways of this compound be elucidated?

- Methodological Answer :

- Computational modeling : Employ density functional theory (DFT) to simulate transition states and intermediate stability (software: Gaussian, ORCA) .

- Isotopic labeling : Use N-labeled reagents to track nitro group behavior during reactions (e.g., nitration/denitration studies) .

- Kinetic profiling : Conduct stopped-flow experiments under varying pH and temperature to derive rate constants .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

- Methodological Answer :

- Cross-validation : Compare experimental IR/NMR data with computational predictions (e.g., using ADF or NWChem software) .

- Crystallographic alignment : Overlay experimental X-ray structures with DFT-optimized geometries to identify steric/electronic discrepancies .

- Error analysis : Quantify solvent effects and crystal packing influences using Cambridge Structural Database (CSD) references .

Q. How can researchers design scalable separation protocols for nitro-imidazole derivatives?

- Methodological Answer :

- Chromatography : Optimize column chromatography using silica gel (40–63 µm) with gradient elution (e.g., hexane/ethyl acetate) .

- Membrane technologies : Explore nanofiltration for solvent recovery and impurity removal, leveraging pore size selectivity (MWCO: 200–500 Da) .

- Crystallization : Screen solvent mixtures (e.g., ethanol/water) to enhance yield and purity via recrystallization .

Q. What advanced techniques validate the compound’s stability under catalytic or photolytic conditions?

- Methodological Answer :

- Accelerated stability testing : Expose samples to UV light (254 nm) and analyze degradation products via LC-MS .

- Catalytic screening : Use heterogeneous catalysts (e.g., Pd/C) in hydrogenation experiments, monitoring nitro group reduction via in-situ FTIR .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under nitrogen atmosphere (heating rate: 10°C/min) .

Data-Driven Experimental Design

Q. How should researchers approach DOE (Design of Experiments) for optimizing synthetic yields?

- Methodological Answer :

- Factorial design : Vary factors like temperature (25–80°C), reaction time (2–24 h), and catalyst loading (0.1–5 mol%) to identify optimal conditions .

- Response surface methodology (RSM) : Model interactions between variables using software like JMP or Minitab .

- Robustness testing : Replicate runs at edge conditions to validate reproducibility .

Q. What computational tools are recommended for predicting the compound’s reactivity in drug discovery contexts?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., nitroreductase enzymes) .

- ADMET prediction : Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

- Quantum mechanics/molecular mechanics (QM/MM) : Study electron transfer mechanisms in enzymatic reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.